molecular formula C16H16ClNO B336406 N-(3-chlorophenyl)-2-phenylbutanamide

N-(3-chlorophenyl)-2-phenylbutanamide

Cat. No.: B336406
M. Wt: 273.75 g/mol
InChI Key: NQFDVXRSWKQTFQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-phenylbutanamide is a substituted amide characterized by a butanamide backbone with a 3-chlorophenyl group attached to the nitrogen and a 2-phenyl substituent on the β-carbon of the butanamide chain (Fig. 1). The 3-chlorophenyl moiety is a critical structural feature, influencing electronic properties (e.g., electron-withdrawing effects) and molecular interactions with biological targets .

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H16ClNO/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(17)11-14/h3-11,15H,2H2,1H3,(H,18,19)

InChI Key

NQFDVXRSWKQTFQ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substitution Patterns

N-(2-Chlorophenyl)-2-Phenylbutanamide (CAS: 346727-17-1)
  • Structure : Differs in the position of the chlorine atom (2-chloro vs. 3-chloro on the phenyl ring).
  • Molecular Weight: 273.76 g/mol (C₁₆H₁₆ClNO).
  • Electronic effects differ due to proximity of the chlorine to the amide group, influencing dipole interactions and solubility .
N-(4-Chlorophenyl)-2-Phenylbutanamide
  • Structure : Chlorine at the para position (4-chloro).
  • Implications: Para-substitution often enhances metabolic stability due to reduced susceptibility to oxidative degradation compared to ortho/meta positions. No direct data provided in the evidence, but inferred from trends in aromatic substitution chemistry .

Substituent Variants: Functional Group Modifications

N-(3-Methylphenyl)-2-Phenylbutanamide (CAS: 349088-59-1)
  • Structure : Replaces chlorine with a methyl group at the 3-position.
  • Molecular Weight: 253.34 g/mol (C₁₇H₁₉NO).
  • Lacks the electron-withdrawing effect of chlorine, which may reduce hydrogen-bonding capacity with polar targets .
2-Amino-N-(2-Chlorophenyl)-3-Methylbutanamide (CAS: Unspecified)
  • Structure: Features an amino group on the β-carbon and a methyl group on the γ-carbon.
  • Molecular Weight : 226.70 g/mol (C₁₁H₁₅ClN₂O).
  • Structural complexity may confer selectivity for specific enzymes or receptors .

Pharmacologically Active Analogs

N-(3-Chlorophenyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
  • Structure : Replaces the 2-phenyl group with a 6-methoxynaphthalen-2-yl moiety.
  • Exhibited superior softness energy (a reactivity descriptor) compared to aspirin, suggesting higher binding affinity .
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide
  • Structure : Incorporates a benzofuran-oxadiazole-thioether group.
  • Key Findings :
    • Potent antimicrobial activity attributed to the oxadiazole ring, which enhances electron delocalization and interaction with microbial enzymes .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3-Chlorophenyl)-2-phenylbutanamide C₁₆H₁₆ClNO 273.76 (calculated) 3-Cl, 2-Ph Electron-withdrawing Cl enhances polarity
N-(2-Chlorophenyl)-2-phenylbutanamide C₁₆H₁₆ClNO 273.76 2-Cl, 2-Ph Reduced steric hindrance
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 3-Me, 2-Ph Increased lipophilicity
2-Amino-N-(2-ClPh)-3-MeButanamide C₁₁H₁₅ClN₂O 226.70 2-Cl, β-NH₂, γ-Me Enhanced solubility

Key Research Insights

  • Electronic Effects : The 3-chlorophenyl group’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity, critical for interactions with proteolytic enzymes or inflammatory mediators .
  • Steric vs. Electronic Trade-offs : Positional isomers (e.g., 2-Cl vs. 3-Cl) balance steric accessibility and electronic effects, influencing target selectivity .
  • Biological Activity : Structural complexity (e.g., benzofuran-oxadiazole hybrids) correlates with enhanced antimicrobial and anti-inflammatory efficacy .

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